
Roxatidine hydrochloride
概要
説明
Roxatidine hydrochloride is a selective histamine H2-receptor antagonist used primarily in the treatment of gastrointestinal conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. It works by reducing the amount of acid produced in the stomach, thereby alleviating symptoms and promoting healing.
準備方法
Synthetic Routes and Reaction Conditions
Roxatidine hydrochloride can be synthesized through a multi-step chemical process starting from basic chemical precursors. The synthesis typically involves the formation of an intermediate compound followed by a series of reactions to introduce the necessary functional groups. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactions carried out in reactors. The process is optimized for efficiency and yield, with rigorous quality control measures in place to ensure the purity and consistency of the final product. The compound is then purified, crystallized, and formulated into the final dosage form.
化学反応の分析
Synthetic Pathways and Key Reactions
The synthesis of roxatidine hydrochloride involves four critical steps, as outlined in multiple patents :
Step 1: Reductive Amination of m-Hydroxybenzaldehyde
-
Reactants : m-Hydroxybenzaldehyde and piperidine
-
Reagents : Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in methanol
-
Conditions : Room temperature, 40–80 minutes
-
Product : 3-Piperidinomethylphenol (I)
-
Mechanism : The aldehyde group undergoes reductive amination with piperidine, forming a secondary amine .
Step 2: Condensation with 3-Chloropropylamine
-
Reactants : 3-Piperidinomethylphenol (I) and 3-chloropropylamine
-
Reagents : Alkaline conditions (e.g., NaOH or K₂CO₃)
-
Conditions : 90–95°C, 1.5–2 hours
-
Product : 3-Piperidinomethylphenoxypropylamine (II)
-
Mechanism : Nucleophilic substitution (SN2) at the chlorine atom .
Step 3: Amidation with Acetoxyacetyl Chloride
-
Reactants : 3-Piperidinomethylphenoxypropylamine (II) and acetoxyacetyl chloride
-
Reagents : Triethylamine (as a base) in dichloromethane
-
Conditions : 0–5°C, 3 hours
-
Product : 2-Acetoxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide (III)
Step 4: Hydrochloride Salt Formation
-
Reactants : 2-Acetoxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide (III)
-
Reagents : Dry HCl gas in ethanol-acetone solution
-
Conditions : Room temperature crystallization
-
Product : Roxatidine acetate hydrochloride (IV)
Reaction Optimization and Variations
Alternative protocols enhance purity and efficiency:
Key improvements include using tetrahydrofuran (THF) for higher solubility during salt formation and acetone for crystallization .
Structural Confirmation via NMR
The structure of roxatidine acetate hydrochloride was validated using multinuclear NMR (¹H, ¹³C, ¹⁵N) in DMSO-d₆ and H₂O:D₂O (90:10) :
¹H NMR Data (Selected Peaks)
Proton Position | δ (ppm) in DMSO | δ (ppm) in H₂O:D₂O |
---|---|---|
Piperidine NH⁺ | 10.55 (s) | 8.84 (s) |
Acetate CH₃ | 2.81–3.26 (m) | 2.94–3.48 (m) |
Amide NH | 7.76 (t) | 7.90 (t) |
¹³C NMR Data
Carbon Position | δ (ppm) in DMSO | δ (ppm) in H₂O:D₂O |
---|---|---|
Piperidine C2/C6 | 51.47 | 52.90 |
Acetate C=O | 169.67 | 173.06 |
Amide C=O | 166.49 | 169.87 |
The differential chemical shifts in solvents confirm conformational flexibility, particularly in the acetate and amide groups .
Critical Observations
-
Solvent Effects : Reaction yields improve with polar aprotic solvents (e.g., DMF) during condensation .
-
Temperature Control : Low temperatures (−3°C to 5°C) prevent side reactions during acylation .
-
Purification : Crystallization with acetone ensures high-purity this compound (99.4% by HPLC) .
This synthesis is scalable for industrial production, with consistent yields exceeding 80% across protocols .
科学的研究の応用
Therapeutic Applications
Roxatidine is primarily indicated for:
- Peptic Ulcer Disease : Effective in healing gastric and duodenal ulcers.
- Gastroesophageal Reflux Disease (GERD) : Reduces symptoms associated with acid reflux.
- Gastritis : Provides relief from inflammation of the stomach lining.
- Upper Gastrointestinal Hemorrhage : Used as a therapeutic agent to manage bleeding.
- Zollinger-Ellison Syndrome : Addresses excessive gastric acid production.
The following table summarizes the approved indications and dosages for Roxatidine:
Condition | Dosage Recommendations |
---|---|
Peptic Ulcer | 150 mg at bedtime or 75 mg twice daily |
GERD | 75 mg twice daily or 150 mg at bedtime |
Gastritis | 75 mg once daily in the evening |
Zollinger-Ellison Syndrome | 75 mg twice daily |
Upper GI Hemorrhage | 75 mg twice daily via slow injection |
Clinical Studies and Findings
- Efficacy in Peptic Ulcers : Clinical trials have demonstrated that Roxatidine is as effective as other H2-receptor antagonists like cimetidine and ranitidine. A study indicated that a regimen of 150 mg per day significantly healed gastric ulcers .
- Atopic Dermatitis : Recent research explored Roxatidine's potential beyond gastrointestinal applications, showing its efficacy in alleviating symptoms of atopic dermatitis (AD) in animal models. Oral administration led to reduced dermatitis scores and normalized histopathological features .
- Anti-inflammatory Properties : Roxatidine has shown promise in reducing pro-inflammatory cytokines in various experimental models, indicating its potential role in managing inflammatory conditions .
Case Studies
- A study involving pediatric patients indicated that Roxatidine was effective for treating gastric ulcers and reflux esophagitis, with comparable pharmacokinetic profiles to adults .
- Another case highlighted Roxatidine's use in patients with block-resistant ulcers, showcasing significant healing rates when switching from other agents to Roxatidine .
Safety Profile
Roxatidine is generally well-tolerated, with a low incidence of side effects compared to other H2 antagonists. It does not exhibit anti-androgenic effects and does not interfere with hepatic drug metabolism, making it a safer option for patients requiring long-term treatment .
作用機序
Roxatidine hydrochloride exerts its effects by selectively blocking histamine H2-receptors in the stomach lining. This inhibition reduces gastric acid secretion, providing relief from symptoms associated with acid-related conditions. The molecular targets involved include the H2-receptors, and the pathways affected are those related to acid production and secretion.
類似化合物との比較
Roxatidine hydrochloride is compared with other H2-receptor antagonists such as Ranitidine, Famotidine, and Cimetidine. While all these compounds share a similar mechanism of action, this compound is unique in its chemical structure and pharmacokinetic properties, which may offer advantages in certain therapeutic contexts.
List of Similar Compounds
Ranitidine
Famotidine
Cimetidine
Nizatidine
生物活性
Roxatidine hydrochloride, a histamine H2 receptor antagonist, is primarily utilized for the treatment of gastric ulcers and related conditions. Its biological activity extends beyond gastric acid suppression, revealing potential therapeutic applications in various inflammatory and allergic conditions. This article reviews the pharmacological properties, mechanisms of action, clinical findings, and research studies related to the biological activity of this compound.
This compound functions by competitively inhibiting histamine binding to H2 receptors located on parietal cells in the stomach. This inhibition results in:
- Reduced gastric acid secretion : By blocking histamine action, Roxatidine decreases both basal and stimulated gastric acid production.
- Impact on intracellular signaling : The compound reduces intracellular cyclic AMP concentrations, which are crucial for acid secretion by parietal cells .
Pharmacokinetics
Roxatidine is rapidly absorbed after oral administration, with over 95% bioavailability. It exhibits a peak plasma concentration within a few hours post-ingestion and has a relatively short half-life, necessitating multiple doses for sustained effect. The pharmacokinetic profile includes:
- Serum Protein Binding : Approximately 9% .
- Metabolism : It undergoes hepatic metabolism with several urinary metabolites identified in animal studies, indicating diverse metabolic pathways .
Anti-Ulcer Activity
Roxatidine is effective in treating peptic ulcers and preventing recurrence. Clinical studies have shown that it maintains gastric pH above 4.0 effectively, comparable to omeprazole but with fewer side effects .
Anti-Inflammatory Effects
Recent studies have highlighted Roxatidine's anti-inflammatory properties:
- Inhibition of Inflammatory Pathways : Roxatidine has been shown to inhibit NF-κB and p38 MAPK activation in macrophages, suggesting its potential use in inflammatory diseases .
- Atopic Dermatitis : Research indicates that Roxatidine acetate significantly alleviates symptoms of atopic dermatitis (AD) in mouse models by reducing mast cell infiltration and epidermal thickness .
Case Studies
-
Atopic Dermatitis in Mice :
- A study utilized an NC/Nga mouse model to assess the efficacy of Roxatidine acetate on AD symptoms. Results demonstrated a significant reduction in dermatitis scores and improved histopathological features compared to control groups .
- Histological Findings : Hematoxylin and eosin staining revealed reduced epidermal thickness and decreased mast cell infiltration in Roxatidine-treated mice.
- Pediatric Pharmacokinetics :
Comparative Efficacy Table
Parameter | This compound | Omeprazole |
---|---|---|
Mechanism | H2 receptor antagonist | Proton pump inhibitor |
Gastric pH Maintenance | ≥4.0 | ≥5.0 |
Bioavailability | >95% | ~40% |
Common Side Effects | Minimal | Gastrointestinal issues |
Pediatric Use | Yes | Limited |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Roxatidine Acetate Hydrochloride in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the standard method. Key parameters include:
- Column : Octadecylsilanized silica gel (5 µm particle size, 4.6 mm × 15 cm).
- Mobile phase : Water-acetonitrile-triethylamine-acetic acid (100:34:60:2:1).
- Detection : UV at 274 nm.
- Internal standard : Guanine dissolved in hydrochloric acid and sodium hydroxide . System suitability requires a resolution ≥10 between Roxatidine and the internal standard, with ≤1.0% relative standard deviation in peak area ratios .
Q. How is the purity of Roxatidine Acetate Hydrochloride validated in bulk drug substances?
Purity testing includes:
- Heavy metal analysis (e.g., lead, arsenic).
- Related substances : Assessed via thin-layer chromatography (TLC) and HPLC to detect degradation products.
- Loss on drying : ≤0.5% when dried under vacuum with phosphorus pentoxide .
- Melting point : 147–151°C (dried sample) .
Q. What are the solubility profiles of Roxatidine Acetate Hydrochloride in common solvents?
Solubility data (at 25°C):
- Water : 71 mg/mL (184.5 mM).
- DMSO : 71 mg/mL.
- Ethanol : 10 mg/mL (26 mM) . These values are critical for designing dissolution studies or preclinical formulations.
Advanced Research Questions
Q. How can researchers resolve contradictions in Roxatidine’s anti-inflammatory mechanisms across studies?
Discrepancies in reported mechanisms (e.g., NF-κB inhibition vs. p38 MAPK suppression) may arise from:
- Cell type specificity : Human mast cells (HMC-1) show p38 MAPK inhibition without affecting ERK/JNK .
- Dose dependency : Anti-inflammatory effects are observed at 6.25–25 µM in vitro but require 20 mg/kg in murine models .
- Metabolic activation : Roxatidine (active metabolite) may exhibit different potency than its prodrug . Standardized in vitro models and pharmacokinetic profiling are recommended to reconcile findings .
Q. What experimental design is optimal for formulating Roxatidine gastric-floating sustained-release tablets?
Central Composite Design-Response Surface Methodology (CCD-RSM) is effective:
- Independent variables : Polymer ratios (e.g., HPMC, chitosan), gas-generating agents (e.g., sodium bicarbonate).
- Response metrics : Floating lag time, drug release at 12 hours (target: >90%).
- Validation : Optimized formulations show 94.2% release at 12h with <2% deviation from predicted values .
Q. How do bacterial endotoxin limits for injectable Roxatidine formulations align with pharmacopeial standards?
Per the Chinese Pharmacopoeia (2010), the endotoxin limit is <4 EU/mL for Roxatidine Acetate Hydrochloride for Injection. Testing involves:
- Gel-clot method : Lysate-amplified reaction with serial dilutions.
- Validation : Spike recovery rates of 50–200% confirm assay suitability .
Q. What pharmacokinetic parameters should be prioritized in bioequivalence studies of generic Roxatidine formulations?
Key metrics include:
- Cmax and AUC0–∞ : Assessed via LC-MS/MS with a lower quantification limit of 2 ng/mL .
- Tmax : Critical for sustained-release formulations.
- Food effect studies : Fed vs. fasting conditions alter bioavailability by up to 15% .
Q. Methodological Recommendations
特性
IUPAC Name |
2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.ClH/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCZALPCMCPHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
78273-80-0 (Parent) | |
Record name | Roxatidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097900884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80913548 | |
Record name | 2-Hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80913548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97900-88-4 | |
Record name | Roxatidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097900884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80913548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROXATIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MN79F61ZI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。